N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide
CAS No.: 6276-39-7
Cat. No.: VC19716326
Molecular Formula: C13H11ClN4O2
Molecular Weight: 290.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6276-39-7 |
|---|---|
| Molecular Formula | C13H11ClN4O2 |
| Molecular Weight | 290.70 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-3-(pyridine-4-carbonylamino)urea |
| Standard InChI | InChI=1S/C13H11ClN4O2/c14-10-1-3-11(4-2-10)16-13(20)18-17-12(19)9-5-7-15-8-6-9/h1-8H,(H,17,19)(H2,16,18,20) |
| Standard InChI Key | UFQCEDNQRVEOCF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)NNC(=O)C2=CC=NC=C2)Cl |
Introduction
Chemical Identity
Chemical Name: N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide
Molecular Formula: C13H11ClN4O2
Molecular Weight: 290.71 g/mol
Chemical Structure:
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Core Functional Groups:
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A hydrazinecarboxamide moiety
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A 4-chlorophenyl substituent
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A pyridin-4-ylcarbonyl group
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The compound exhibits a combination of aromatic and amide functionalities, making it a candidate for diverse chemical reactivity and potential biological activity.
Synthesis
The synthesis of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide typically involves multi-step reactions:
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Formation of Hydrazide Intermediate:
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The reaction begins with the coupling of hydrazine derivatives with an acid chloride or ester to form a hydrazide.
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Introduction of Pyridine Carbonyl Group:
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The hydrazide is further reacted with pyridine-4-carboxylic acid or its derivatives under controlled conditions.
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Final Coupling Reaction:
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The addition of the 4-chlorophenyl group is achieved using chlorinated aromatic compounds in the presence of coupling agents.
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These steps are performed under inert conditions to prevent side reactions, ensuring high yield and purity.
Spectroscopic Characterization
The compound can be characterized using various analytical techniques:
| Technique | Key Observations |
|---|---|
| IR Spectroscopy | Peaks at ~3300 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O stretch), and ~1590 cm⁻¹ (C=C). |
| NMR Spectroscopy | Signals for aromatic protons (~7–8 ppm), amide protons (~9–10 ppm), and pyridine (~8 ppm). |
| Mass Spectrometry | Molecular ion peak at m/z = 291, consistent with the molecular formula. |
Biological Significance
Compounds containing hydrazinecarboxamide and pyridine moieties are known for their pharmacological properties:
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Antimicrobial Activity:
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Anticancer Potential:
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Hydrogen Bonding in Biological Systems:
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The amide and hydrazine groups allow for hydrogen bonding, enhancing binding affinity to biological targets.
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Applications
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Drug Development:
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The compound's structural features make it a candidate for drug discovery programs targeting antimicrobial or anticancer pathways.
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Material Science:
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Potential use as a precursor for functionalized polymers or coordination complexes due to its multiple reactive sites.
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Synthetic Intermediate:
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Useful in synthesizing heterocyclic compounds or other functionalized derivatives.
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Research Gaps and Future Directions
Despite its promising features, further studies are required to explore:
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Detailed pharmacokinetics and toxicity profiles.
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Molecular docking studies to identify specific biological targets.
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Optimization of synthetic routes for industrial scalability.
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